molecular formula C11H9NO3 B1352756 6-methoxyquinoline-2-carboxylic Acid CAS No. 75433-99-7

6-methoxyquinoline-2-carboxylic Acid

Cat. No. B1352756
CAS RN: 75433-99-7
M. Wt: 203.19 g/mol
InChI Key: YXPYIZUQEDQMPS-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-2-carboxylic Acid (CAS# 75433-99-7) is a compound used for proteomics research . Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol .


Synthesis Analysis

The synthesis of 6-methoxyquinoline-2-carboxylic Acid involves several steps. Initially, 230 ml of thionyl chloride is added dropwise to a suspension of 129 g of 2-carboxy-6-methoxyquinoline in 1200 ml of toluene. The mixture is then heated for 3 hours and 30 minutes. After concentrating the solution under reduced pressure, the solid obtained is dissolved in 300 ml of methanol. The mixture is stirred for 30 minutes, the solvent is then evaporated off under reduced pressure, and the product obtained is taken up in diethyl ether and isolated by filtration.


Molecular Structure Analysis

The molecular structure of 6-methoxyquinoline-2-carboxylic Acid is represented by the formula C11H9NO3 . The compound has a molecular weight of 203.19 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-methoxyquinoline-2-carboxylic Acid include the reaction of thionyl chloride with 2-carboxy-6-methoxyquinoline in toluene, followed by the addition of methanol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methoxyquinoline-2-carboxylic Acid include a molecular weight of 203.19 g/mol and a molecular formula of C11H9NO3 . Additional properties such as boiling point, density, and others are not provided in the search results.

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • A wide range of synthesis protocols have been reported for the construction of quinoline scaffold . These include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach synthesis protocols .
    • Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
  • Antibacterial and Antioxidant Studies

    • A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
    • The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . Seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin .
    • The radical scavenging property of these compounds was evaluated using DPPH radical assay . Compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
    • The synthesized compounds were also assessed for their in silico molecular docking analysis . Compounds 4, 9, and 10 showed the maximum binding affinity close to ciprofloxacin .
  • Preparation of Novel Oxorhenium (V) Complexes

    • 4-Methoxy-2-quinolinecarboxylic acid was used in the preparation of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
  • Synthesis of Quinolinyl-Pyrazoles

    • Quinolinyl-pyrazoles have been synthesized and studied for their pharmacological properties .
    • These novel heterocycles are designed and synthesized by chemists through new strategies .
    • The synthesized molecules were screened for their efficacy against the typical drugs in the market .
    • This review gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches .
  • Fluorescent Zinc and Chlorine Sensors

    • 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
  • Inhibitors of Bacterial DNA Gyrase and Topoisomerase

    • 3-Fluoro-6-methoxyquinoline derivatives have been synthesized as inhibitors of bacterial DNA gyrase and topoisomerase .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline allied pyrazoles have been synthesized and studied for their pharmacological properties .
    • These novel heterocycles are designed and synthesized by chemists through new strategies .
    • The synthesized molecules were screened for their efficacy against the typical drugs in the market .
    • This review gives a bird’s-eye view of different methods adopted for synthesis in addition to the conventional approaches .
  • Synthesis of Potent Tubulin Polymerization Inhibitors

    • 6-Methoxyquinoline is used as a precursor in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors .
  • Synthesis of Inhibitors of Bacterial DNA Gyrase and Topoisomerase

    • 3-Fluoro-6-methoxyquinoline derivatives have been synthesized as inhibitors of bacterial DNA gyrase and topoisomerase .
  • Synthesis of Quinoline-4-carboxylic Acids

    • Quinoline-4-carboxylic acids have been synthesized using various methods .

properties

IUPAC Name

6-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPYIZUQEDQMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457948
Record name 6-methoxyquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxyquinoline-2-carboxylic Acid

CAS RN

75433-99-7
Record name 6-methoxyquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinoline-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

6-Methoxy-quinoline-2-carbonitrile (9.3 g, 0.050 mol) in 96 ml methanol was treated with 240 ml of 20% NaOH and the mixture was heated to 120° C. in a sealed tube overnight. After cooling to 0° C. a precipitate appeared. The mixture was filtered to get a sodium salt that was suspended in water. HCl 25% was added until pH 3-4 to get the acid as a precipitate that was filtered and dried under vacuum. The mother liquid of the first filtration was acidified with HCl 25% until pH 3-4 until a precipitate appeared. The precipitate was filtered and the solid was washed in water and dried under vacuum to yield 9.6 g (86%) of the title compound as light brown solid. MS (m/e)=204 (M+H)+.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

270 ml of 48% hydrobromic acid are added to a solution of 217 g (0,747 mol) of 1-benzoyl-2-cyano-6-methoxy-1,2-dihydroquinoline in 270 ml of acetic acid, and the mixture is heated at reflux for 30 min. It is filtered and rinsed with diethyl ether, and the solid obtained is then suspended in 2 l of water and heated to 90° C. Aqueous ammonia is then added until the pH=8-9 and the mixture is filtered while hot. The filtrate is acidified at 50° C., by adding acetic acid until the pH=4-5, and is then cooled. The crystallized product is filtered off, rinsed with water and then recrystallized from 250 ml of acetic acid and rinsed with diethyl ether. 129 g of product are obtained.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CL Horchler, JP McCauley Jr, JE Hall… - Bioorganic & Medicinal …, 2007 - Elsevier
… Subsequent addition of 4-morpholinoaniline and diisopropylethylamine provided 8-bromo-4-chloro-6-methoxyquinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amide (16). …
Number of citations: 44 www.sciencedirect.com
DL Boger, JH Chen - The Journal of Organic Chemistry, 1995 - ACS Publications
To the best of our knowledge, only one indirect syn-thesis of la has been disclosed7 and is of limited practical value and our initial efforts on their preparationproved less straightforward …
Number of citations: 39 pubs.acs.org
AN Starratt, S Caveney - Phytochemistry, 1996 - Elsevier
… Abstraet--A new quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxykynurenic acid), has been isolated from Ephedra pachyclada ssp. sinaica. …
Number of citations: 40 www.sciencedirect.com
S Breiding-Mack, A Zeeck - The Journal of Antibiotics, 1987 - jstage.jst.go.jp
… In addition, 3-hydroxy-6-methoxyquinoline-2-carboxylic acid as well as 3 itself are part of the cytostatic peptide antibiotics BBM-92817)and cinropeptin14). 2 exhibit no cytostatic activity …
Number of citations: 45 www.jstage.jst.go.jp
J Mei, Y Zhou, X Yang, F Zhang, X Liu, B Yu - Journal of …, 2021 - Elsevier
… 4,6-dihydroxyquinoline-2-carboxylic acid, 4-hydroxyquinoline-2-carboxylic acid and 4-hydroxy-6-methoxyquinoline-2-carboxylic acid isolated from ESE in our laboratory were used as …
Number of citations: 30 www.sciencedirect.com
YQ Yang, LZ Ke, GF Wang, SY Song, MN Qiu, JJ Liu… - …, 2017 - thieme-connect.com
… The mixture was cooled to rt and the yellow solid was filtered, washed with water, and recrystallized from EtOAc to give 6-methoxyquinoline-2 carboxylic acid 4 as a white solid (1.46 g, …
Number of citations: 1 www.thieme-connect.com
JK Landquist - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
The 4-3’-diethylaminopropylamino-derivatives of quinoline, 2-and 3-methylquinoline, and 2: 3-dimethylquinoline, and the corresponding 6-methoxy-and 7-chloro-compounds have …
Number of citations: 14 pubs.rsc.org
A Teichert, J Schmidt, A Porzel, N Arnold… - Journal of natural …, 2008 - ACS Publications
… were shown to contain several quinoline carboxylic acid derivatives including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid from E. pachyclada and transtorine from E. transitoria, …
Number of citations: 51 pubs.acs.org
A Hyder - Chemico-Biological Interactions, 2023 - Elsevier
… could raise high blood pressure and increase circulation problems, yet many carboxylic acids including quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-…
Number of citations: 1 www.sciencedirect.com
DL Boger, S Ichikawa, WC Tse… - Journal of the …, 2001 - ACS Publications
… with quinoline-2-carboxylic acid, quinoxaline-2-carboxylic acid (which is the chromophore found in echinomycin and triostin A), and 3-hydroxy-6-methoxyquinoline-2-carboxylic acid 10,…
Number of citations: 106 pubs.acs.org

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